molecular formula C19H23N3O3 B2801479 6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one CAS No. 921516-63-4

6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one

Cat. No. B2801479
CAS RN: 921516-63-4
M. Wt: 341.411
InChI Key: NUZMGFJWDNZWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one” is a complex organic molecule. It contains a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms. The molecule also features a 2,6-dimethylpiperidine moiety, a type of piperidine, and a phenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C19H23N3O3. It likely has a complex three-dimensional structure due to the presence of the piperidine and pyridazinone rings .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Compounds with structural elements similar to "6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one" have been explored for their synthesis and chemical reactivity. For instance, Meerpoel, Joly, and Hoornaert (1993) discussed the synthesis of pyridinone acyclo-C-nucleosides starting from varied oxazinones, which are related to pyridazinone structures, indicating the potential for nucleoside analog development and study of nucleophilic substitution reactions in such compounds (Meerpoel, Joly, & Hoornaert, 1993).

Conformational Analysis

  • The conformational behavior of amide derivatives, including those with dimethylpiperidine, has been analyzed by Rauk, Tavares, Khan, Borkent, and Olson (1983), providing insights into the dynamic structures of such compounds, which could be relevant for understanding the conformational preferences of the target compound in various environments (Rauk, Tavares, Khan, Borkent, & Olson, 1983).

Regioselective Introduction of Functional Groups

  • Research by Olesen, Kappe, and Becher (1988) on the regioselective introduction of mercapto groups in pyridazines highlights the potential for selective functionalization of such compounds, which could be applicable to the target compound for creating derivatives with specific properties (Olesen, Kappe, & Becher, 1988).

Potential for Developing Pharmaceuticals

  • Compounds with dimethylpiperidine and pyridazinone structures have been investigated for their potential pharmaceutical applications, such as the study by Berardi, Ferorelli, Colabufo, Leopoldo, Perrone, and Tortorella (2001), who synthesized derivatives to explore sigma receptor subtypes and structure-affinity relationships, suggesting the possibility of the target compound being explored for similar pharmacological properties (Berardi et al., 2001).

properties

IUPAC Name

6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-8-7-9-14(2)21(13)19(24)18-16(25-3)12-17(23)22(20-18)15-10-5-4-6-11-15/h4-6,10-14H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZMGFJWDNZWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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